11-(4-fluorophenyl)-3-(4-methylphenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-fluorophenyl)-3-(4-methylphenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes fluorophenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including 11-(4-fluorophenyl)-3-(4-methylphenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, can be achieved using the “on-water” concept. This method involves the use of l-proline as an organocatalyst and can be conducted under catalyst-free conditions in an aqueous medium . The reaction typically takes place in a sealed tube, ensuring the necessary conditions for the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of organocatalysts in aqueous media can be scaled up for industrial applications. The use of environmentally friendly and sustainable methods, such as the “on-water” synthesis, is particularly advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-3-(4-methylphenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
- **
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Properties
Molecular Formula |
C29H27FN2O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-9-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27FN2O2/c1-3-27(34)32-25-7-5-4-6-23(25)31-24-16-21(19-10-8-18(2)9-11-19)17-26(33)28(24)29(32)20-12-14-22(30)15-13-20/h4-15,21,29,31H,3,16-17H2,1-2H3 |
InChI Key |
KJPJDPGDOUVKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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